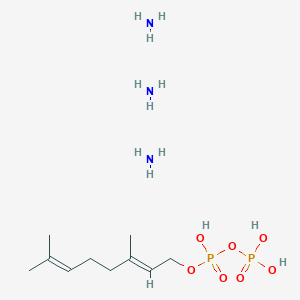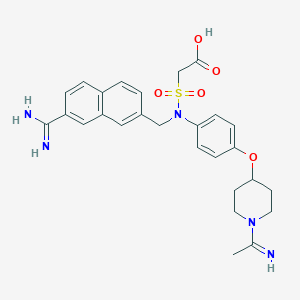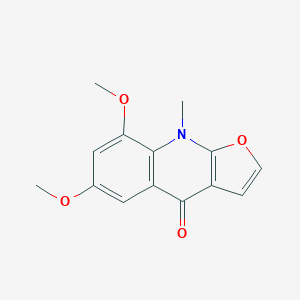
Isomaculosidine
Overview
Description
Isomaculosidine is an alkaloid compound that can be isolated from the root barks of Dictamnus dasycarpus. It is known for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated BV2 microglial cells . This compound has garnered attention due to its potential therapeutic applications, particularly in the field of immunology and inflammation.
Mechanism of Action
Target of Action
Isomaculosidine primarily targets nitric oxide synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in several biological processes, including inflammation and neurotransmission .
Mode of Action
This compound interacts with its target, NOS, by inhibiting its activity . This inhibition results in a decrease in the production of nitric oxide, particularly in lipopolysaccharide (LPS)-stimulated BV2 microglial cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting NOS, this compound reduces the production of nitric oxide, thereby modulating the pathway and its downstream effects.
Result of Action
The primary result of this compound’s action is the inhibition of nitric oxide production in LPS-stimulated BV2 microglial cells . This could potentially modulate inflammatory responses, given the role of nitric oxide in inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isomaculosidine involves several steps, starting from the extraction of the compound from natural sources such as Dictamnus dasycarpus. The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through various chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography ensures the purity and quality of the compound. The production process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Isomaculosidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Isomaculosidine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.
Biology: It is used to study the inhibition of nitric oxide production in microglial cells.
Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical products.
Comparison with Similar Compounds
Isomaculosidine is unique among alkaloids due to its specific ability to inhibit nitric oxide production and facilitate NLRP3 inflammasome activation. Similar compounds include:
Dictamine: Another alkaloid from Dictamnus dasycarpus with anti-inflammatory properties.
γ-Fagarine: An alkaloid with similar inhibitory effects on nitric oxide production.
Halopine: An alkaloid with comparable anti-inflammatory properties.
These compounds share similar structural features and biological activities but differ in their specific mechanisms of action and therapeutic applications.
Properties
IUPAC Name |
6,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15-12-10(6-8(17-2)7-11(12)18-3)13(16)9-4-5-19-14(9)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBKLQQNAGNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199741 | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-96-7 | |
| Record name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of isomaculosidine?
A1: this compound has been isolated from several plant sources, including Dictamnus dasycarpus root bark [] and Dictamnus angustifolius roots []. It is also found in Dictamnus albus [], a plant with a history of medicinal use.
Q2: What biological activities has this compound demonstrated?
A2: Research has shown that this compound, along with other alkaloids, exhibits inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests potential anti-inflammatory properties. Interestingly, another study found that this compound can facilitate NLRP3 inflammasome activation by promoting mitochondrial reactive oxygen species production, potentially leading to idiosyncratic liver injury []. Further research is needed to fully understand these contrasting effects.
Q3: How is this compound synthesized?
A3: A successful synthesis of this compound starts with ethyl-2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate, readily obtained from 2,4-dimethoxyaniline and ethyl-2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. A series of thermal cyclization, methylation, and reduction steps leads to the final product [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



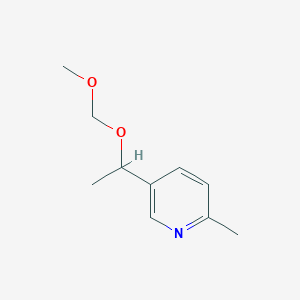

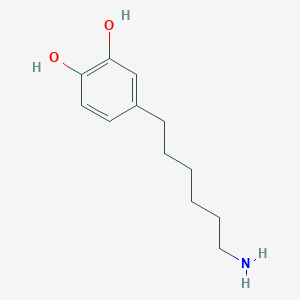
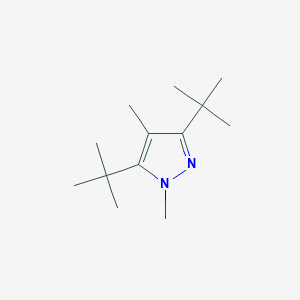
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)
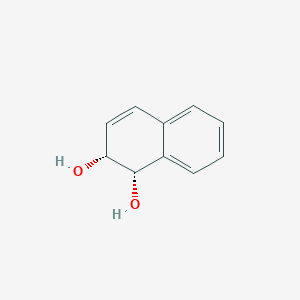
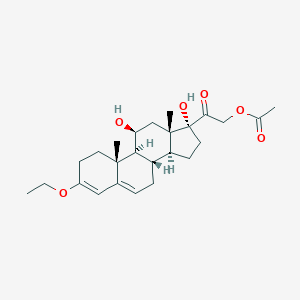
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
